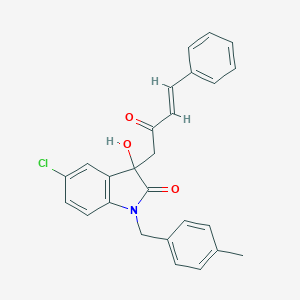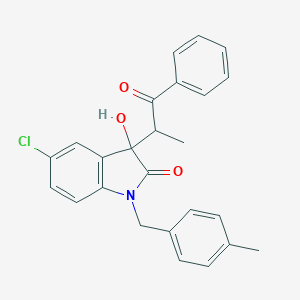![molecular formula C23H24N2O3 B272183 4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B272183.png)
4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as JNK-IN-8 and is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK).
Mecanismo De Acción
JNK-IN-8 works by inhibiting the activity of JNK, which is a key regulator of cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting JNK activity, JNK-IN-8 can induce cell cycle arrest and apoptosis in cancer cells, while also protecting neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
JNK-IN-8 has been shown to have a range of biochemical and physiological effects, depending on the specific cell type and context. In cancer cells, JNK-IN-8 can induce cell cycle arrest and apoptosis, while in neurons, it can protect against oxidative stress and apoptosis. Additionally, JNK-IN-8 has been shown to modulate immune responses and inflammation, suggesting potential applications in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of JNK-IN-8 is its high potency and selectivity for JNK, making it a valuable tool for studying the role of JNK in various cellular processes. However, JNK-IN-8 can also have off-target effects, particularly at higher concentrations, which can complicate data interpretation. Additionally, JNK-IN-8 is not suitable for use in vivo due to its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for research on JNK-IN-8, including:
1. Further optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the potential use of JNK-IN-8 in combination with other cancer therapies, such as chemotherapy and immunotherapy.
3. Exploration of the role of JNK in other diseases, such as cardiovascular disease and diabetes, and the potential use of JNK-IN-8 in these contexts.
4. Development of new JNK inhibitors with improved selectivity and bioavailability for in vivo use.
Conclusion:
In conclusion, JNK-IN-8 is a potent and selective inhibitor of JNK that has shown promise in scientific research for its potential use in cancer and neurodegenerative disease therapies. While there are limitations to its use in lab experiments, JNK-IN-8 remains a valuable tool for studying the role of JNK in cellular processes and exploring new avenues for disease treatment.
Métodos De Síntesis
The synthesis of JNK-IN-8 involves several steps, including the reaction of 4-bromo-1-butanol with 2-(4-propylphenyl)acetaldehyde to form the intermediate compound, which is then reacted with 3-(2-oxo-2-(4-propylphenyl)ethyl)indolin-2-one to form the final product. This synthesis method has been optimized and improved over the years, resulting in a highly pure and reliable product.
Aplicaciones Científicas De Investigación
JNK-IN-8 has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, JNK-IN-8 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C23H24N2O3 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
4-[3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]indol-1-yl]butanenitrile |
InChI |
InChI=1S/C23H24N2O3/c1-2-7-17-10-12-18(13-11-17)21(26)16-23(28)19-8-3-4-9-20(19)25(22(23)27)15-6-5-14-24/h3-4,8-13,28H,2,5-7,15-16H2,1H3 |
Clave InChI |
XHLMYWYBWPRKLG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O |
SMILES canónico |
CCCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272101.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272113.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272116.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272118.png)


![5-chloro-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272121.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272122.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272125.png)
![5-chloro-3-hydroxy-1-methyl-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272126.png)